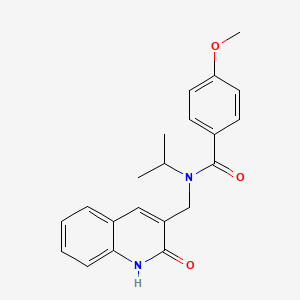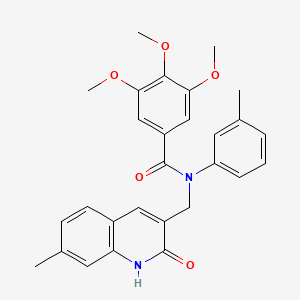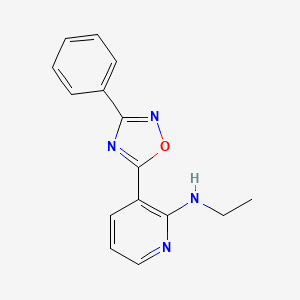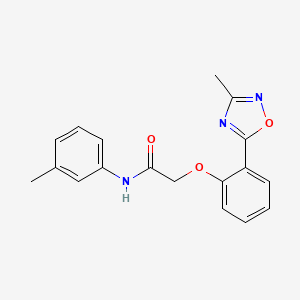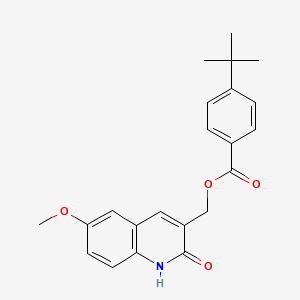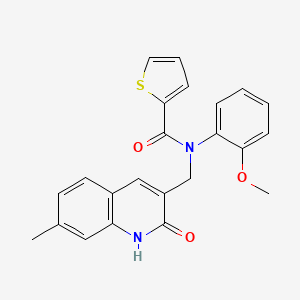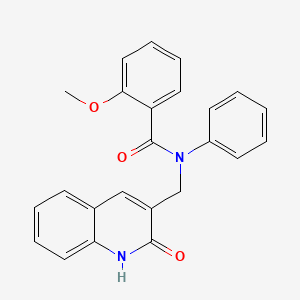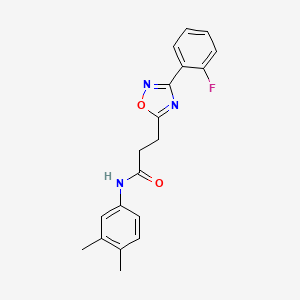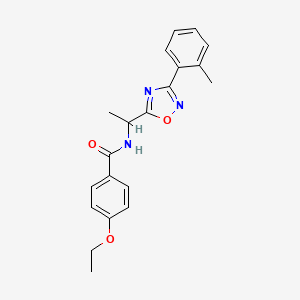
4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as ETOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it has been suggested that 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide exerts its anti-inflammatory and antitumor activities by inhibiting the activation of NF-κB and STAT3 signaling pathways. 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the replication of HIV and other viruses.
実験室実験の利点と制限
One of the main advantages of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its broad range of potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential direction is the development of new drugs based on the structure of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. Another direction is the investigation of the mechanism of action of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in more detail, which could lead to a better understanding of its potential applications. Additionally, the study of the pharmacokinetics and pharmacodynamics of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide could provide valuable information for the development of new drugs. Overall, 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a promising compound that has the potential to make significant contributions to the field of scientific research.
合成法
The synthesis of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-(o-tolyl)-1,2,4-oxadiazole-5-amine in the presence of triethylamine. The resulting compound is then reacted with 1-bromo-2-chloroethane in the presence of potassium carbonate to obtain 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
科学的研究の応用
4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
特性
IUPAC Name |
4-ethoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-25-16-11-9-15(10-12-16)19(24)21-14(3)20-22-18(23-26-20)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABKPNQUXMUCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


